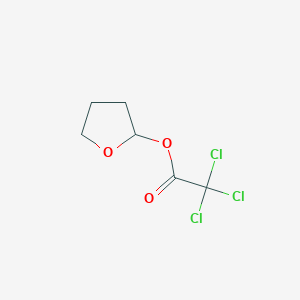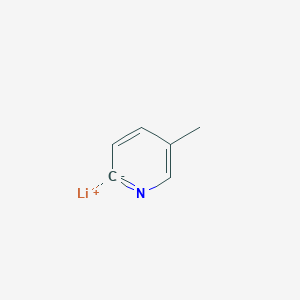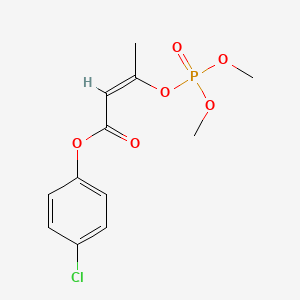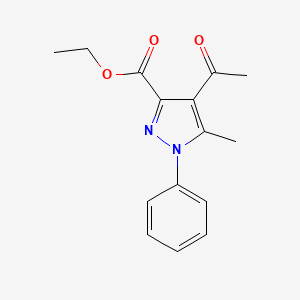![molecular formula C13H28GeO3 B14508352 Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane CAS No. 63288-68-6](/img/structure/B14508352.png)
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane is an organogermanium compound characterized by the presence of an oxirane (epoxide) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane typically involves the reaction of triethylgermanium chloride with a suitable epoxide-containing reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and characterization using techniques like NMR spectroscopy and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced under specific conditions to yield different organogermanium derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of new carbon-germanium bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of organogermanium compounds with different functional groups.
科学的研究の応用
Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
類似化合物との比較
Similar Compounds
Triethylgermanium chloride: A precursor in the synthesis of Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane.
Organosilicon compounds: Similar in structure and reactivity, often used in similar applications.
Organotin compounds: Another class of organometallic compounds with comparable chemical properties.
Uniqueness
This compound is unique due to the presence of both germanium and an epoxide group in its structure.
特性
CAS番号 |
63288-68-6 |
|---|---|
分子式 |
C13H28GeO3 |
分子量 |
304.99 g/mol |
IUPAC名 |
triethyl-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethyl]germane |
InChI |
InChI=1S/C13H28GeO3/c1-4-14(5-2,6-3)7-8-15-9-10-16-11-13-12-17-13/h13H,4-12H2,1-3H3 |
InChIキー |
RFDUGVZQTUJGGJ-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)CCOCCOCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)



![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)

![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)


![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)
